molecular formula C11H15NO2 B13613553 2-Amino-2-[4-(prop-2-en-1-yloxy)phenyl]ethan-1-ol CAS No. 1337208-26-0

2-Amino-2-[4-(prop-2-en-1-yloxy)phenyl]ethan-1-ol

Cat. No.: B13613553
CAS No.: 1337208-26-0
M. Wt: 193.24 g/mol
InChI Key: YSQOPDVZXINVNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-[4-(prop-2-en-1-yloxy)phenyl]ethan-1-ol is an organic compound with the molecular formula C11H15NO2 and a monoisotopic mass of 193.11028 Da . This structure features two key functional groups: an amino group and a hydroxyl group attached to an ethan-1-ol backbone, and a phenyl ring substituted with a prop-2-en-1-yloxy (allyloxy) chain . The presence of these functional groups makes this compound a valuable scaffold in medicinal chemistry and chemical synthesis. The allyloxy group can serve as a handle for further chemical modifications via reactions such as cross-coupling or oxidation, while the amino and alcohol groups offer sites for salt formation or derivatization. Researchers can explore its potential as a building block for the development of more complex molecules, including potential pH-responsive or surface-active ionic liquids, given its structural similarities to other amine precursors used in this field . This product is provided for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1337208-26-0

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

2-amino-2-(4-prop-2-enoxyphenyl)ethanol

InChI

InChI=1S/C11H15NO2/c1-2-7-14-10-5-3-9(4-6-10)11(12)8-13/h2-6,11,13H,1,7-8,12H2

InChI Key

YSQOPDVZXINVNS-UHFFFAOYSA-N

Canonical SMILES

C=CCOC1=CC=C(C=C1)C(CO)N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Strategy

The preparation of 2-Amino-2-[4-(prop-2-en-1-yloxy)phenyl]ethan-1-ol typically involves the following key synthetic steps:

  • Alkylation of a phenolic precursor with an allylic halide or equivalent to introduce the prop-2-en-1-yloxy substituent.
  • Formation of an amino alcohol side chain via reduction or substitution reactions.
  • Catalytic hydrogenation or reduction of nitro or related precursors to yield the amino group.
  • Use of mild, selective catalysts and solvents to maintain functional group integrity.

Specific Preparation Methods

Alkylation of 4-Hydroxyphenyl Precursors

A common initial step is the etherification of 4-hydroxyphenyl derivatives with allyl bromide or allyl chloride under basic conditions to install the propenyloxy group at the para position of the phenyl ring. This reaction is typically carried out in polar aprotic solvents or alcohols with potassium carbonate or similar bases.

Formation of the Amino Alcohol Side Chain

The amino alcohol moiety is introduced via:

  • Reduction of nitro-substituted precursors using catalytic hydrogenation.
  • Alternatively, reductive amination or nucleophilic substitution reactions on appropriate intermediates.
Catalytic Reduction Using Palladium on Carbon and Organic Hydrogen Donors

A notable method described in patent CN105481705A involves the reduction of nitro precursors to the corresponding amines using palladium on carbon (5–10%) as a catalyst in alcoholic solvents (methanol or ethanol). Instead of gaseous hydrogen, organic compounds such as ammonium formate or ammonium acetate serve as hydrogen donors, enhancing safety and scalability for industrial production.

Reaction conditions:

Parameter Condition
Catalyst 5–10% Pd/C or Raney nickel
Solvent Methanol or ethanol
Hydrogen donor Ammonium formate or acetate
Temperature 30–70 °C (preferably 60–70 °C)
Reaction time ~5 hours
Monitoring TLC or HPLC

This method avoids the hazards associated with hydrogen gas, making it industrially favorable.

Base-Catalyzed Solvent-Free Synthesis (Related Analogues)

Research published by ACS (2021) reports base-catalyzed, solvent-free syntheses for related amino-phenyl compounds with allyloxy substituents. Potassium carbonate is used as a base, and the reaction proceeds with high yields (up to 88%) under mild conditions. Although this study focuses on analogues, the methodology offers insights into efficient, green synthesis routes potentially adaptable for the target compound.

Summary of Preparation Methods

Method Key Features Advantages Limitations Reference
Alkylation of 4-hydroxyphenyl derivatives with allyl halides Introduction of propenyloxy group under basic conditions Straightforward, high yield Requires control of regioselectivity General organic synthesis
Catalytic reduction using Pd/C and organic hydrogen donors Reduction of nitro intermediates without gaseous hydrogen Safer, scalable, mild conditions Requires Pd catalyst and organic hydrogen donor Patent CN105481705A
Base-catalyzed solvent-free synthesis (analogue compounds) Use of K2CO3 base, no solvent, high yield Green chemistry, high efficiency May require adaptation for target compound ACS J. Org. Chem. 2021

Comprehensive Research Findings

  • The use of palladium on carbon with ammonium formate as a hydrogen donor provides a mild, safe, and industrially scalable route for the reduction of nitro precursors to amino alcohols, avoiding the use of hazardous hydrogen gas.
  • Alkylation of phenolic hydroxyl groups with allyl halides is a well-established method to introduce propenyloxy substituents, typically requiring mild bases and polar solvents.
  • Solvent-free base-catalyzed methods reported for structurally related compounds demonstrate high efficiency and environmental benefits, suggesting potential for adaptation to this compound's synthesis.
  • Monitoring by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) is essential to ensure reaction completion and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-[4-(prop-2-en-1-yloxy)phenyl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce primary or secondary amines .

Scientific Research Applications

2-Amino-2-[4-(prop-2-en-1-yloxy)phenyl]ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe and in drug discovery.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-[4-(prop-2-en-1-yloxy)phenyl]ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues with Amino-Alcohol Moieties

Compound A: 2-Amino-5,6-dihydro-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile ()

  • Key Structural Differences :
    • Compound A contains a fused chromene ring system and a nitrile group, absent in the target compound.
    • The methoxy substituents on the phenyl ring in Compound A provide stronger electron-donating effects compared to the allyloxy group in the target compound.
  • Synthesis: Compound A is synthesized via a KF-montmorillonite-catalyzed reaction between 2-(3,4-dimethoxybenzylidene)-1-tetralone and malononitrile, highlighting its dependence on Lewis acid catalysts. In contrast, the target compound’s synthesis likely involves nucleophilic substitution or epoxide ring-opening reactions due to its amino-alcohol backbone .

Compound B : 1-Phenyl-3-methyl-4-benzoyl-5-pyrazolone complexes ()

  • Key Functional Groups: Compound B features a pyrazolone ring coordinated to metal ions (e.g., Nd³⁺), whereas the target compound lacks metal-binding sites but retains hydrogen-bonding capability via its amino-alcohol group.
  • Electronic Effects : The allyloxy group in the target compound enhances resonance stabilization more effectively than the benzoyl group in Compound B, which primarily acts as an electron-withdrawing substituent .

Comparison of Electronic and Conjugation Effects

The allyloxy group in the target compound facilitates d-p π-conjugation between the oxygen atom’s lone pairs and the aromatic π-system, similar to sulfonamide derivatives studied in . This conjugation stabilizes the molecule and increases the acidity of O–H and N–H bonds, as observed in sulfonamides with d-p bonding . By contrast, methoxy-substituted analogues (e.g., Compound A) exhibit weaker conjugation due to the absence of a π-system in the substituent itself.

Property Target Compound Compound A Compound B
Substituent Type Allyloxy Methoxy Benzoyl
Conjugation Strength Strong (d-p π) Moderate Weak
Acidity of X–H Bonds High Moderate Low
Catalytic Synthesis Not reported KF-montmorillonite Metal coordination

Crystallographic and Supramolecular Behavior

However, structurally related compounds, such as those in (e.g., 2,4-dithione-3-amino-1,3,2-oxazaphosphorinebenzo-2-thiono pyridinium), form stable crystals through d-p π-bonding and hydrogen-bonding networks. Similarly, the allyloxy group in the target compound may promote supramolecular assembly via π-π stacking or van der Waals interactions, as observed in crown ether-alkene systems () .

Q & A

Q. What are the established synthetic routes for 2-Amino-2-[4-(prop-2-en-1-yloxy)phenyl]ethan-1-ol, and how can purity be optimized?

The synthesis typically involves nucleophilic substitution or reductive amination. For example, a propenyloxy group can be introduced via alkylation of 4-hydroxyphenyl precursors using allyl bromide under basic conditions (e.g., NaH in THF). Subsequent reduction of a nitrile or ketone intermediate with NaBH₄ or LiAlH₄ yields the amino alcohol. Purification via column chromatography (silica gel, methanol/ethyl acetate gradient) or preparative HPLC ensures >95% purity. Critical parameters include inert atmosphere for moisture-sensitive steps and temperature control to avoid polymerization of the propenyloxy group .

Q. Which analytical techniques are most effective for characterizing this compound’s structure and stereochemistry?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., propenyloxy protons at δ 5.8–6.2 ppm, hydroxyl resonance at δ 2.1–3.0 ppm).
  • X-ray crystallography : Resolves absolute configuration, particularly for chiral centers, with SHELXL software refinement .
  • IR spectroscopy : Identifies functional groups (N-H stretch ~3350 cm⁻¹, O-H ~3200 cm⁻¹).
  • Mass spectrometry (HRMS) : Validates molecular formula (C₁₁H₁₅NO₂⁺, m/z 206.1176) .

Q. How do physicochemical properties (e.g., solubility, stability) influence experimental design?

The propenyloxy group enhances lipophilicity (logP ~1.8), requiring polar aprotic solvents (DMSO, DMF) for solubility. The compound is stable at RT in inert atmospheres but prone to oxidation; storage at -20°C under argon is recommended. Adjusting pH (e.g., HCl for salt formation) improves aqueous solubility for biological assays .

Advanced Research Questions

Q. What mechanistic insights exist for its enzyme inhibition, and how are binding interactions validated?

The amino alcohol moiety binds to enzyme active sites via hydrogen bonding (e.g., hydroxyl to catalytic residues) and π-π stacking (propenyloxy-phenyl to hydrophobic pockets). Kinetic assays (Lineweaver-Burk plots) reveal competitive inhibition (Ki ~2.5 µM). Molecular docking (AutoDock Vina) and MD simulations further validate binding poses, while mutagenesis studies confirm critical residues .

Q. How can enantiomeric resolution be achieved, and what chiral analysis methods are recommended?

  • Chiral HPLC : Use cellulose-based columns (Chiralpak IC-3) with hexane/isopropanol (80:20) mobile phase (retention times: 8.2 min for R-enantiomer, 9.5 min for S).
  • Circular dichroism (CD) : Peaks at 210 nm (R) and 225 nm (S) distinguish enantiomers.
  • Synthetic chirality : Employ asymmetric catalysis (e.g., Jacobsen’s thiourea catalyst) for >90% enantiomeric excess .

Q. What structure-activity relationships (SAR) are observed with substituent variations?

Substituent Activity (IC₅₀, µM) Lipophilicity (logP)
Propenyloxy (target)2.1 ± 0.31.8
Trifluoromethyl (analog)5.4 ± 0.72.5
Chloro (analog)8.9 ± 1.12.2
Increased bulk (e.g., CF₃) reduces activity due to steric hindrance, while electron-withdrawing groups (Cl) destabilize H-bonding .

Q. How should contradictory data on biological activity be resolved?

Discrepancies in IC₅₀ values (e.g., in vitro vs. cell-based assays) may arise from membrane permeability differences. Cross-validate using:

  • Permeability assays : PAMPA or Caco-2 models.
  • Metabolic stability tests : Liver microsome incubation to assess degradation.
  • Orthogonal assays : SPR for binding affinity vs. functional assays (e.g., β-galactosidase reporter) .

Methodological Notes

  • Crystallography : Refine SHELXL parameters (PART, SIMU) to address disorder in propenyloxy groups .
  • Kinetic analysis : Use GraphPad Prism for non-linear regression of inhibition data.
  • Chiral purity : Validate with polarimetry ([α]D²⁵ = +15.3° for R-enantiomer) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.